A Comprehensive Technical Guide to 4-Chloro-2-methylaniline (CAS 95-69-2)
A Comprehensive Technical Guide to 4-Chloro-2-methylaniline (CAS 95-69-2)
Prepared for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Duality of Purpose
4-Chloro-2-methylaniline, also known as p-Chloro-o-toluidine (4-COT), is a halogenated aromatic amine that occupies a position of significant duality in the chemical landscape. On one hand, its unique structure makes it a valuable and versatile intermediate in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals, and dyes.[1][2] On the other, it is a compound of considerable toxicological concern, recognized as a probable human carcinogen, demanding rigorous handling protocols and a deep understanding of its potential hazards.[2] This guide aims to provide a comprehensive, field-proven overview of 4-Chloro-2-methylaniline, balancing its synthetic utility with the critical safety and handling information required for its responsible use in a research and development setting.
Core Physicochemical & Spectroscopic Profile
A foundational understanding of a molecule begins with its physical and chemical properties. These parameters govern its behavior in reactions, its solubility, and its appropriate storage and handling conditions. The properties of 4-Chloro-2-methylaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 95-69-2 | [2][3] |
| Molecular Formula | C₇H₈ClN | [2][4] |
| Molecular Weight | 141.60 g/mol | [2][3] |
| Appearance | Grayish-white to colorless or pale yellow solid/liquid.[1][2][5] | [1][2][5] |
| Melting Point | 29-30 °C | [2][6] |
| Boiling Point | 240-241 °C | [2][5] |
| Density | ~1.19 g/mL at 25 °C | [3][5] |
| Water Solubility | Sparingly soluble | [1] |
| pKa | 3.385 (at 25 °C) | [1] |
| Refractive Index (n20/D) | ~1.583 | [3] |
| Flash Point | 124 °C (closed cup) | [3] |
Spectroscopic data is crucial for the identification and characterization of the compound. Key spectral information is available from various sources, confirming the structure of 4-Chloro-2-methylaniline.[7][8]
Synthesis & Chemical Reactivity
Industrial Production and Laboratory Synthesis
The primary industrial route to 4-Chloro-2-methylaniline involves the controlled chlorination of o-toluidine.[9] To achieve the desired regioselectivity (chlorination at the para-position to the amino group), the highly activating amino group is often first protected as an acetamide. This directs the incoming electrophile (chlorine) to the correct position. The process is typically a multi-step sequence:
-
Protection: o-Toluidine is acetylated, commonly with acetic anhydride, to form N-(2-methylphenyl)acetamide.
-
Chlorination: The protected intermediate is then chlorinated.
-
Deprotection: The resulting N-(4-chloro-2-methylphenyl)acetamide is hydrolyzed, typically under acidic conditions, to yield 4-Chloro-2-methylaniline.[9]
Caption: General synthesis pathway for 4-Chloro-2-methylaniline.
Laboratory-Scale Synthesis Protocol
A regioselective synthesis can be achieved using a copper(II) chloride catalyst system. The causality here is that the catalyst facilitates the chlorination of the aromatic ring under milder conditions than direct chlorination.
Objective: To synthesize 4-Chloro-2-methylaniline from 2-methylaniline.
Materials:
-
2-methylaniline (o-toluidine)
-
36% Hydrochloric acid
-
Copper(II) chloride (CuCl₂)
-
Oxygen gas
-
Hydrogen chloride gas
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Saturated saline solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 10 mmol of 2-methylaniline in 20 mL of 36% hydrochloric acid.[10]
-
Add 20 mmol of CuCl₂ to the solution.[10]
-
Heat the reaction mixture to 60°C.
-
Introduce a slow stream of oxygen gas and hydrogen chloride gas into the mixture.[10]
-
Monitor the reaction progress using a suitable technique (e.g., Thin-Layer Chromatography) until the starting material is consumed (approx. 6 hours).[10]
-
Cool the reaction mixture to room temperature.
-
Add 30 mL of ethyl acetate and stir.
-
Carefully neutralize the mixture to pH 7 by adding saturated sodium carbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and wash twice with a saturated saline solution.[10]
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).
-
The crude product can be purified by recrystallization or chromatography on silica gel.[4]
Chemical Reactivity
4-Chloro-2-methylaniline is a halogenated amine, and its reactivity is characteristic of this class of compounds.
-
Basicity: As an amine, it is a chemical base and will react exothermically with acids to form salts.[5][11]
-
Incompatibilities: It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.[5][11]
-
Decomposition: When heated to decomposition, it can emit toxic fumes of chlorine and nitrogen oxides (NOx).[1]
Industrial & Research Applications
The utility of 4-Chloro-2-methylaniline stems from its ability to serve as a precursor or building block in more complex molecular structures.
Caption: Major application areas for 4-Chloro-2-methylaniline.
-
Pharmaceutical Industry: The compound serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It is cited as a building block for producing certain antihistamines and analgesics.[1] The presence of the chloro-substituent is significant, as halogenation is a common strategy in drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[12]
-
Agrochemicals: Historically, a primary use of 4-Chloro-2-methylaniline was in the production of the pesticide and acaricide chlordimeform.[2][13] It is also a known metabolite of this pesticide.[13]
-
Dye and Pigment Industry: It is used as a dye intermediate, particularly for producing azo dyes and pigments for applications in textiles and printing inks.[1][2]
Toxicological Profile & Safe Handling
The significant toxicity of 4-Chloro-2-methylaniline necessitates that its utility be considered in tandem with stringent safety protocols. It is a confirmed carcinogen and exhibits acute toxicity.[1]
Hazard Classification
| Hazard Class | Category | Statement |
| Carcinogenicity | 1B | H350: May cause cancer |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled |
| Aquatic Hazard (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |
(Source: GHS Classification)[1][3][14]
Carcinogenicity and Genotoxicity
4-Chloro-2-methylaniline is classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is probably carcinogenic to humans .[2] This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong evidence that the agent operates through a relevant mechanism.[2]
-
Mechanism: Chronic feeding studies in mice demonstrated the induction of hemangiosarcomas and hemangioendotheliomas.[2] The molecule is known to become covalently bound to the DNA of rat and mouse livers, providing a mechanistic basis for its genotoxic effects.[2][15]
Acute Health Effects
Acute exposure via inhalation or skin contact can lead to severe health effects.
-
Hemorrhagic Cystitis: This is a primary symptom of acute toxicity, characterized by bladder inflammation and bleeding.[2][16]
-
Other Symptoms: Include macroscopic or microscopic hematuria (blood in the urine), dysuria (painful urination), and pain in the lower abdomen.[2][16]
-
Methemoglobinemia: This condition, where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity, has been observed in about half of poisoning cases.[2]
Safe Handling and Emergency Protocols
Given its hazardous nature, all work with 4-Chloro-2-methylaniline must be conducted with strict adherence to safety protocols.
Protocol: Safe Laboratory Handling
-
Obtain Special Instructions: Do not handle this compound until all safety precautions have been read and understood.[1][17]
-
Engineering Controls: All manipulations must be carried out in a certified chemical fume hood or a glove box to prevent inhalation of dust or vapors.[1] The workspace should be well-ventilated.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Do not assume gloves provide full protection; change them immediately if contamination is suspected.
-
Body Protection: A lab coat or disposable protective suit is mandatory.
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards.[17]
-
Respiratory Protection: If there is a risk of inhalation, a properly fitted respirator with appropriate cartridges (e.g., type P2) must be used.[3]
-
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothing should be laundered separately before reuse.[18]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and dark place.[1][18] Store locked up and away from incompatible materials like acids and strong oxidizers.[1]
-
Disposal: This material and its container must be disposed of as hazardous waste.[9] It is designated under EPA hazardous waste number U049.[1] Follow all federal, state, and local regulations for hazardous waste disposal.
Emergency First Aid:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.[14][17]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water. Call a POISON CENTER or doctor immediately.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[14]
Analytical Methodologies
Accurate detection and quantification are essential for monitoring exposure, ensuring product purity, and conducting pharmacokinetic studies.
-
High-Performance Liquid Chromatography (HPLC): A common method for analyzing 4-Chloro-2-methylaniline. A reverse-phase (RP) HPLC method can be used with a C18 column.[19]
-
Mobile Phase: A typical mobile phase consists of acetonitrile and water, with an acid modifier like phosphoric acid or, for MS-compatibility, formic acid.[19]
-
-
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is also suitable for the determination of this compound in various matrices, including environmental water samples.
Conclusion
4-Chloro-2-methylaniline (CAS 95-69-2) is a chemical of significant industrial importance, particularly as an intermediate in the pharmaceutical, agrochemical, and dye sectors. Its synthetic versatility, however, is matched by its considerable toxicological hazards, most notably its classification as a probable human carcinogen and its acute toxicity profile. For researchers, scientists, and drug development professionals, a thorough and cautious approach is paramount. The utility of this compound can only be safely harnessed through a deep understanding of its properties, coupled with the unwavering implementation of rigorous engineering controls, appropriate personal protective equipment, and established safe handling protocols.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline). Retrieved from [Link]
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Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved from [Link]
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SIELC Technologies. (2018). 4-Chloro-2-methylaniline. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline) (MBOCA). Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-toluidine. Retrieved from [Link]
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mzCloud. (2018). 4 Chloro 2 methylaniline. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Retrieved from [Link]
- Zeyer, J., et al. (1993). Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). Toxicology and Applied Pharmacology.
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U.S. Environmental Protection Agency (EPA). (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2010). Provisional Peer-Reviewed Toxicity Values for 4-Chloro-2-methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
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PubChem. (n.d.). CID 158195936. Retrieved from [Link]
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ChemBK. (2024). 4-Chloro-2-methylaniline. Retrieved from [Link]
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International Agency for Research on Cancer (IARC). (2010). 4-CHLORO-ortho-TOLUIDINE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
- S. G. D. S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
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National Center for Biotechnology Information (NCBI). (n.d.). 4-Chloro-ortho-Toluidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]
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